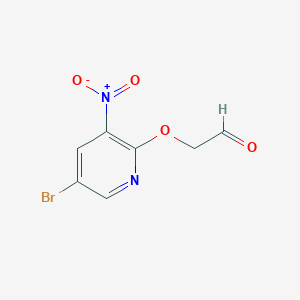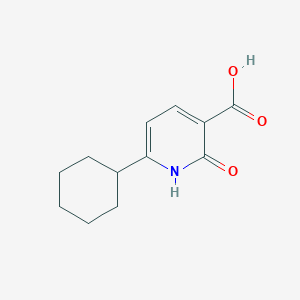![molecular formula C11H16O3 B15364690 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both an alkyne group and a dioxaspiro framework makes it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane typically involves the following steps:
-
Formation of the Spiro Ring: : The initial step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction where a suitable diol reacts with a dihalide under basic conditions to form the 1,4-dioxaspiro[4.5]decane core.
-
Introduction of the Alkyne Group: : The prop-2-ynyloxy group is introduced via an etherification reaction. This involves the reaction of the spiro compound with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using continuous flow reactors for the cyclization and etherification steps to enhance yield and purity while minimizing reaction times and costs.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Pd/C, Lindlar’s catalyst, and sodium borohydride (NaBH₄).
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various ethers and alcohols depending on the substituent introduced.
Applications De Recherche Scientifique
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane exerts its effects depends on the specific application:
Chemical Reactions: The alkyne group can participate in click chemistry reactions, forming stable triazole rings through cycloaddition with azides.
Biological Activity: The compound may interact with enzymes or receptors, modulating their activity. The dioxaspiro framework can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Lacks the prop-2-ynyloxy group, making it less versatile in chemical reactions.
8-Oxa-2-azaspiro[4.5]decane: Contains a nitrogen atom, which can alter its reactivity and biological activity.
2,8-Diazaspiro[4.5]decane: Features two nitrogen atoms, providing different chemical and biological properties.
Uniqueness
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[45]decane is unique due to the presence of both an alkyne group and a dioxaspiro framework
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
8-prop-2-ynoxy-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H16O3/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h1,10H,3-9H2 |
Clé InChI |
GHIIQMVLLZQIBP-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1CCC2(CC1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)




![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)



![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B15364670.png)



